Cas no 2228787-97-9 (tert-butyl N-(1-fluoro-2-methyl-3-oxopropan-2-yl)-N-methylcarbamate)

Tert-butyl N-(1-fluoro-2-methyl-3-oxopropan-2-yl)-N-methylcarbamate is a fluorinated carbamate derivative with applications in organic synthesis and pharmaceutical research. Its structure features a tert-butyloxycarbonyl (Boc) protecting group, enhancing stability and facilitating selective deprotection under mild acidic conditions. The presence of a fluorine atom and a ketone moiety offers reactivity for further functionalization, making it a versatile intermediate in medicinal chemistry. The N-methyl substitution improves lipophilicity, aiding in membrane permeability for bioactive molecule development. This compound is particularly useful in peptidomimetics and prodrug design, where controlled release and metabolic stability are critical. Its well-defined synthetic route ensures high purity and reproducibility for research applications.
tert-butyl N-(1-fluoro-2-methyl-3-oxopropan-2-yl)-N-methylcarbamate structure
2228787-97-9 structure
Product Name:tert-butyl N-(1-fluoro-2-methyl-3-oxopropan-2-yl)-N-methylcarbamate
CAS No:2228787-97-9
MF:C10H18FNO3
MW:219.25322675705
CID:5891627
PubChem ID:165623886
Update Time:2025-07-10

tert-butyl N-(1-fluoro-2-methyl-3-oxopropan-2-yl)-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(1-fluoro-2-methyl-3-oxopropan-2-yl)-N-methylcarbamate
    • EN300-1876044
    • 2228787-97-9
    • Inchi: 1S/C10H18FNO3/c1-9(2,3)15-8(14)12(5)10(4,6-11)7-13/h7H,6H2,1-5H3
    • InChI Key: NGYKGHFBPSTNSB-UHFFFAOYSA-N
    • SMILES: FCC(C=O)(C)N(C)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 219.12707160g/mol
  • Monoisotopic Mass: 219.12707160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 46.6Ų

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Additional information on tert-butyl N-(1-fluoro-2-methyl-3-oxopropan-2-yl)-N-methylcarbamate

Introduction to Tert-butyl N-(1-fluoro-2-methyl-3-oxopropan-2-yl)-N-methylcarbamate (CAS No. 2228787-97-9)

Tert-butyl N-(1-fluoro-2-methyl-3-oxopropan-2-yl)-N-methylcarbamate, identified by its CAS number 2228787-97-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry due to their ability to act as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The structural features of this molecule, particularly the presence of a tert-butyl group and a fluorinated propanone moiety, contribute to its unique chemical properties and potential applications in drug development.

The tert-butyl group, a well-known tert-butyl carbamate moiety, is frequently employed in pharmaceuticals to enhance metabolic stability and improve pharmacokinetic profiles. This group provides steric hindrance, which can protect sensitive functional groups during synthetic processes and reduce susceptibility to enzymatic degradation. In contrast, the 1-fluoro-2-methyl-3-oxopropan-2-yl part of the molecule introduces a fluorine atom, a key substituent that is increasingly utilized in medicinal chemistry for its ability to modulate bioavailability, metabolic pathways, and binding affinity. The combination of these structural elements makes Tert-butyl N-(1-fluoro-2-methyl-3-oxopropan-2-yl)-N-methylcarbamate a promising candidate for further exploration in drug discovery.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of complex carbamate derivatives. The synthesis of Tert-butyl N-(1-fluoro-2-methyl-3-oxopropan-2-yl)-N-methylcarbamate involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as fluorination and carbamate formation are critical steps in constructing this molecule, and recent innovations in catalytic systems have improved the efficiency of these transformations. For instance, transition metal-catalyzed cross-coupling reactions have been optimized for introducing fluorine atoms into organic frameworks, while asymmetric synthesis methods have been developed to achieve enantioselective carbamate formation.

The pharmacological potential of Tert-butyl N-(1-fluoro-2-methyl-3-oxopropan-2-yl)-N-methylcarbamate has been explored in several preclinical studies. Its structural motif suggests possible interactions with biological targets such as enzymes and receptors, which are crucial for therapeutic intervention. The fluorine atom, in particular, has been shown to enhance binding affinity and selectivity in various drug candidates. Additionally, the tert-butyl group may contribute to improved solubility or membrane permeability, factors that are essential for drug efficacy. These properties make this compound an attractive scaffold for designing novel therapeutics.

In the realm of medicinal chemistry, the development of new carbamate-based drugs has been facilitated by computational modeling and high-throughput screening techniques. These approaches allow researchers to rapidly evaluate the binding affinity and pharmacokinetic profiles of potential drug candidates. By leveraging computational tools, scientists can predict how modifications to the structure of Tert-butyl N-(1-fluoro-2-methyl-3-oxopropan-2-yl)-N-methylcarbamate will affect its biological activity. Such virtual screening methods complement traditional experimental approaches and accelerate the discovery process.

One notable application of this compound is in the synthesis of kinase inhibitors, a class of drugs that target enzymes involved in cell signaling pathways. Kinase inhibitors are widely used in oncology due to their ability to modulate cellular processes that contribute to cancer progression. The structural features of Tert-butyl N-(1-fluoro-2-methyl-3-oxopropan-2-yl)-N-methylcarbamate make it a suitable precursor for designing molecules that can selectively inhibit specific kinases. Recent studies have demonstrated that fluorinated carbamates exhibit enhanced potency and selectivity when compared to their non-fluorinated counterparts.

Another area where this compound shows promise is in the development of antiviral agents. Viruses often rely on host cellular machinery for replication, making enzymes like proteases key targets for antiviral therapy. Carbamates have been explored as inhibitors of viral proteases due to their ability to mimic natural substrates and disrupt viral replication cycles. The fluorine atom in Tert-butyl N-(1-fluoro-2-methyl-3-oxypropan}-2\text{-}y]-N\text{-}methylcarbamate could enhance interactions with viral proteases by improving binding affinity or altering conformational dynamics. This has led to interest in using this compound as a starting point for developing novel antiviral drugs.

The synthesis and application of Tert-butyl N-(1-fluoro\text{-}2\text{-}methyl\text{-}3\text{-}oxypropan\text{-}2\text{-}y]-N\text{-}methylcarbamate also highlight the importance of green chemistry principles in pharmaceutical research. Efforts are being made to develop synthetic routes that minimize waste generation and reduce environmental impact. Solvent-free reactions, catalytic processes with high turnover numbers, and renewable feedstocks are among the strategies being employed to achieve these goals. By integrating green chemistry practices into drug development pipelines, researchers can produce compounds like Tert-butyl N-(1-fluoro\text{-}2\text{-}methyl\text{-}3\text{-}oxypropan\text{-}2\text{-}y]-N\text{-}methylcarbamate more sustainably while maintaining high standards of quality and efficiency.

In conclusion,Tert-butyl N-(1-fluoro\text{-}2\text{-}methyl\text{-}3\text{-}oxypropan}-2\text{-}\)y]-N\-methylcarbamate (CAS No.\ 2228787\-97\-9) represents an intriguing compound with significant potential in pharmaceutical research.\ Its unique structural features,\ including the tert-butyl group and fluorinated propanone moiety,\ make it a versatile scaffold for designing novel therapeutics.\ Recent advancements in synthetic methodologies,\ computational modeling,\ and high-throughput screening techniques have further enhanced its appeal as a starting point for drug discovery.\ As research continues,\ this compound is likely to play an important role in developing innovative treatments across various therapeutic areas.\

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